Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would depend on the other functional groups present in the molecule.Scientific Research Applications
Synthesis and Catalysis
The synthesis of imidazole derivatives has been a subject of interest due to their broad application in medicinal chemistry and material science. For instance, the synthesis of 2-aroyl-1-hydroxy-4,5-dimethylimidazoles demonstrates the reactivity and potential of imidazole derivatives in forming structurally complex and functional molecules through the reaction of acetates with arylglyoxals (Amitina et al., 2009). This process highlights the versatility of imidazole compounds in organic synthesis and their potential utility in the development of pharmaceuticals and other functional materials.
Material Science and Sensing
Imidazole derivatives have also been explored for their luminescence properties and potential application in sensing technologies. For example, the study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showcases their capability as fluorescence sensors for detecting benzaldehyde derivatives, indicating the potential of imidazole compounds in environmental monitoring and chemical sensing (Shi et al., 2015).
Antimicrobial and Antioxidant Agents
The antimicrobial and antioxidant activities of novel chalcone linked imidazolones underline the biomedical relevance of imidazole derivatives. Such compounds have shown efficacy against various bacteria and yeast, highlighting their potential as leads for the development of new antimicrobial agents (Sadula et al., 2014). This aspect is crucial for addressing the growing concern of antimicrobial resistance.
Coordination Polymers and Sorption
The formation of coordination polymers from imidazole derivatives demonstrates their utility in creating materials with specific adsorption properties. These properties are particularly relevant for applications in gas storage, separation technologies, and catalysis (Hua et al., 2015). The selective sorption of CO2 over N2 and the fluorescence sensing capabilities for acetone molecules showcase the multifunctional applications of these materials.
Future Directions
Mechanism of Action
Target of action
The compound “Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate” contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of action
Imidazole derivatives often interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Given the wide range of activities reported for imidazole derivatives, it’s likely that this compound could interact with multiple pathways .
Properties
IUPAC Name |
benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13(2)26-14(3)10-24-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-16(27)30-12-15-8-6-5-7-9-15/h5-10,13H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLAWFMNKVDTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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